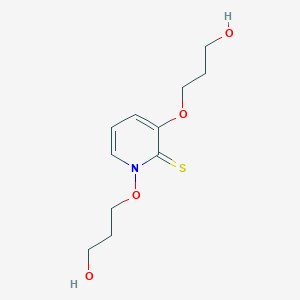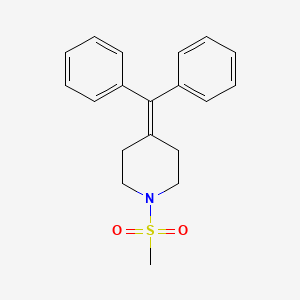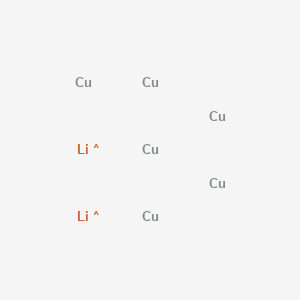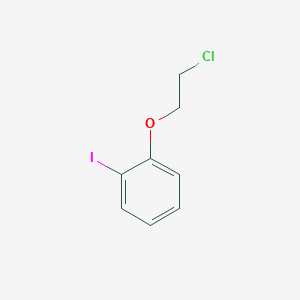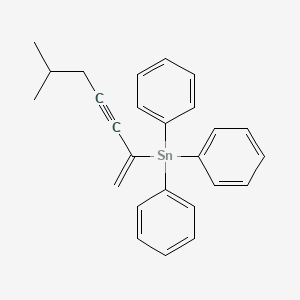
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: is an organotin compound with the molecular formula C26H26Sn . This compound is characterized by the presence of a tin atom bonded to a triphenyl group and a 5-methyl-1-methylene-2-hexynyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alkyne and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The triphenyl group or the alkyne moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic transformations, including cross-coupling reactions.
Materials Science: It is employed in the development of advanced materials, such as organotin-based polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or a precursor to bioactive compounds.
作用機序
The mechanism by which Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The alkyne moiety can participate in cycloaddition reactions, while the triphenyl group provides steric and electronic effects that modulate the compound’s behavior.
類似化合物との比較
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: can be compared with other organotin compounds, such as:
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: This compound has a similar alkyne moiety but different alkyl groups attached to the tin atom.
Triphenyltin chloride: A precursor to various organotin compounds, including the target compound.
Tetraphenyltin: Another organotin compound with four phenyl groups attached to the tin atom.
The uniqueness of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other organotin compounds.
特性
CAS番号 |
650605-89-3 |
|---|---|
分子式 |
C26H26Sn |
分子量 |
457.2 g/mol |
IUPAC名 |
6-methylhept-1-en-3-yn-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h8H,1,7H2,2-3H3;3*1-5H; |
InChIキー |
DDDUOZWGJUIECU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


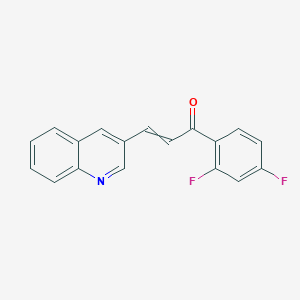
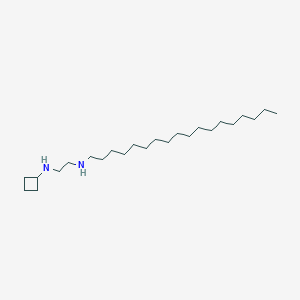
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
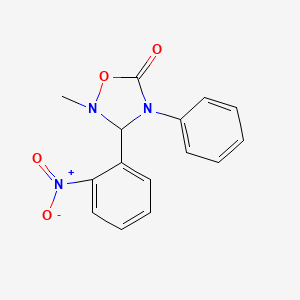
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
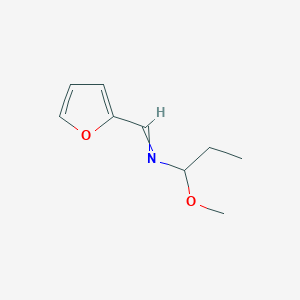
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
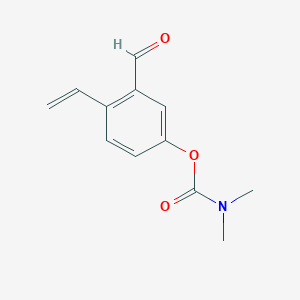
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
